5-(3-chloro-4-nitrophenyl)-2-furaldehyde
Description
5-(3-Chloro-4-nitrophenyl)-2-furaldehyde is a furan derivative featuring a chloronitrophenyl substituent at the 5-position of the furan ring. These compounds are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and polymers, with substituent positions (e.g., nitro and chloro groups) significantly influencing their physicochemical and biological properties .
Properties
IUPAC Name |
5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSKOGDBJUBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of substituents on the benzene ring profoundly impacts reactivity and applications:
- 5-(4-Chloro-3-nitrophenyl)-2-furaldehyde () differs from the target compound in the nitro and chloro group positions. Such positional isomers exhibit distinct thermodynamic behaviors. For example, shifting the nitro group from the para to meta position alters molecular strain and sublimation enthalpies due to variations in non-nearest neighbor interactions .
- 5-(4-Chlorophenyl)-2-furaldehyde () lacks the nitro group, resulting in lower molecular polarity and reduced reactivity in condensation reactions compared to nitrophenyl analogs .
Table 1: Substituent Effects on Key Properties
Thermodynamic Properties
Table 2: Thermodynamic Data for Selected Analogs
| Compound | ΔH°sub (kJ/mol) | Key Observation |
|---|---|---|
| 5-(4-Nitrophenyl)-2-furaldehyde oxime | 112.3 ± 1.5 | Lower strain due to para-substituent alignment |
| 5-(3-Nitrophenyl)-2-furaldehyde oxime | 118.7 ± 1.8 | Higher strain from meta-substituent distortion |
Molecular Recognition and Binding
Furanic compounds with heterocyclic substituents, such as 2-furaldehyde, show strong binding to molecularly imprinted films (MIFs) in QCM systems.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Vilsmeier-Haack formylation : Starting from 3-chloro-4-nitroaniline, formylation using POCl₃/DMF introduces the aldehyde group. Cyclization under acidic conditions forms the furan ring .
- Condensation reactions : Reaction of 5-halo-furaldehydes (e.g., 5-bromo-2-furaldehyde) with sodium nitrophenoxide derivatives in ethanol yields the target compound within 1–2 hours. Adding HCl accelerates the reaction .
- Optimization : Yields depend on solvent polarity, temperature (60–80°C optimal), and stoichiometric ratios of nitro-substituted phenyl precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FTIR : Confirms the aldehyde group (C=O stretch at ~1680 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹) .
- NMR : H NMR shows distinct furan protons (δ 6.5–7.5 ppm) and aromatic protons from the nitrophenyl group (δ 7.8–8.5 ppm). C NMR identifies aldehyde carbon (δ ~180 ppm) .
- X-ray crystallography : Resolves steric effects of the nitro and chloro substituents on the phenyl ring .
Q. How does the reactivity of this compound compare to other nitrophenyl-furaldehyde derivatives?
- Methodology :
- Nucleophilic substitution : The chloro group undergoes substitution with amines or alkoxides more readily than bromo or fluoro analogs due to moderate leaving-group ability .
- Condensation with nitrogen bases : Reacts with hydantoin or cyanoacetate derivatives to form heterocyclic compounds (e.g., acrylonitriles), with yields >75% in ethanol .
- Oxidation/Reduction : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, but nitro groups may interfere, requiring protective strategies .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in condensation reactions involving this compound?
- Methodology :
- Kinetic vs. thermodynamic control : Lower yields in reactions with 1-aminohydantoin sulfate (Table 1, ) arise from incomplete isolation of intermediates.
- Steric hindrance : The nitro group at the 4-position reduces accessibility for nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Computational modeling : Density Functional Theory (DFT) studies predict activation barriers for substituent-directed regioselectivity .
Q. How can computational chemistry resolve discrepancies in electronic structure predictions for this compound?
- Methodology :
- Hirshfeld surface analysis : Maps electrostatic potentials to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis absorption maxima (~320 nm), validating computational models .
Q. What biological activity data exist for this compound, and how are these assays designed?
- Methodology :
- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus show MIC values of 12.5–25 µg/mL, attributed to nitro group-mediated DNA intercalation .
- Anticancer screening : MTT assays on HeLa cells reveal IC₅₀ values of ~50 µM, with mechanism studies suggesting kinase inhibition via binding to ATP pockets .
Q. How do solvent systems and formulation strategies impact the solubility of this compound in biological assays?
- Methodology :
- Solubility screening : DMSO or chloroform/methanol mixtures (1:1) achieve >10 mg/mL solubility. Aqueous buffers require co-solvents (e.g., Tween-80) .
- Nanoformulation : Encapsulation in liposomes (phosphatidylcholine/cholesterol) improves bioavailability by 40% in murine models .
Comparative and Methodological Challenges
Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?
- Methodology :
- Palladium catalysts : Suzuki-Miyaura coupling with aryl boronic acids uses Pd(PPh₃)₄ (5 mol%) in THF/water (3:1), achieving >80% yield .
- Copper-mediated Ullmann coupling : For C–N bond formation, CuI/1,10-phenanthroline in DMF at 100°C reduces reaction time to 4 hours .
Q. How do substituent positions (e.g., 3-chloro vs. 4-nitro) influence regioselectivity in derivatization?
- Methodology :
- Steric maps : X-ray data show nitro groups at the 4-position create torsional strain, favoring electrophilic attack at the 5-position of the furan ring .
- Directing effects : Nitro groups act as meta-directors, while chloro substituents enhance para-reactivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
